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molecular formula C9H9NO4 B1585228 2,5-Dimethyl-3-nitrobenzoic acid CAS No. 27022-97-5

2,5-Dimethyl-3-nitrobenzoic acid

Cat. No. B1585228
M. Wt: 195.17 g/mol
InChI Key: CXGZFDGAQVAGHA-UHFFFAOYSA-N
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Patent
US04131677

Procedure details

2,5-Dimethyl-3-nitrobenzoic acid (10.0 g.) was hydrogenated in 200 ml. of methanol in the presence of 0.5 g. of 5% palladium on carbon. The catalyst was removed on a filter and the filtrate was concentrated to dryness to give 8.3 g. of 3-amino-2,4-dimethylbenzoic acid, m.p. 145.5°-146.5° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]([N+:11]([O-])=O)=[CH:9][C:8]([CH3:14])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].NC1C(C)=C(C=CC=1C)C(O)=O>[Pd].CO>[NH2:11][C:10]1[C:2]([CH3:1])=[C:3]([CH:7]=[C:8]([CH3:14])[CH:9]=1)[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=C(C(=O)O)C=C(C=C1[N+](=O)[O-])C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=C(C(=O)O)C=CC1C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed on
FILTRATION
Type
FILTRATION
Details
a filter
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to give 8.3 g

Outcomes

Product
Name
Type
Smiles
NC=1C(=C(C(=O)O)C=C(C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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